An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS Number: 55745-71-6)
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS Number: 55745-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1-benzofuran-5-carbonyl chloride, a derivative of the privileged benzofuran scaffold, is a key intermediate in the synthesis of a variety of biologically active compounds. Its reactive acyl chloride group, coupled with the dihydrobenzofuran core, makes it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry. The benzofuran moiety is present in numerous natural products and clinically approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The exploration of dihydro-derivatives like the title compound aims to understand how saturation in the furan ring impacts molecular properties and biological activity.
Chemical and Physical Properties
2,3-Dihydro-1-benzofuran-5-carbonyl chloride is a white solid with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol .[1] It is characterized by a 2,3-dihydrobenzofuran ring system with a carbonyl chloride group at the 5-position.
| Property | Value | Reference |
| CAS Number | 55745-71-6 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Physical Form | White solid | [1] |
| Purity | ≥95% | [1] |
| Synonyms | 2,3-Dihydrobenzo[b]furan-5-carbonyl chloride | [2] |
| InChI | 1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | [1] |
| InChIKey | YQCKMNRXXRJGIZ-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride is typically achieved in a two-step process: the synthesis of the precursor 2,3-dihydro-1-benzofuran-5-carboxylic acid, followed by its conversion to the acyl chloride.
Step 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylic acid
Several synthetic routes to 2,3-dihydro-1-benzofuran-5-carboxylic acid have been reported. A common approach involves the cyclization of a suitably substituted phenol derivative. For instance, the synthesis can start from a substituted salicylaldehyde, which undergoes a series of reactions to form the dihydrobenzofuran ring, followed by oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid (General Method)
-
Hydrogenation of Benzofuran-5-carboxylic acid:
-
Dissolve benzofuran-5-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2,3-dihydro-1-benzofuran-5-carboxylic acid. The crude product can be purified by recrystallization.
-
Step 2: Conversion to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
This protocol is based on a similar transformation of a substituted 2,3-dihydrobenzofuran-5-carboxylic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude 2,3-dihydro-1-benzofuran-5-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.
Spectroscopic Data (Predicted and Representative)
Detailed experimental spectra for 2,3-Dihydro-1-benzofuran-5-carbonyl chloride are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
| Spectroscopy | Expected Peaks and Assignments |
| ¹H NMR | Aromatic protons (H-4, H-6, H-7) would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydrofuran ring (H-2 and H-3) would appear as triplets around δ 4.6 ppm (O-CH₂) and δ 3.2 ppm (Ar-CH₂), respectively. |
| ¹³C NMR | The carbonyl carbon of the acyl chloride is expected to resonate around δ 168-172 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm. The methylene carbons of the dihydrofuran ring would be found at approximately δ 72 ppm (C-2) and δ 29 ppm (C-3). |
| IR (Infrared) | A strong characteristic absorption band for the C=O stretching of the acyl chloride is expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[4] C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would appear in the region of 1200-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 182, along with an isotope peak [M+2]⁺ at m/z 184 with an intensity of about one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the chlorine atom and the carbonyl group. |
Reactivity and Applications in Drug Development
2,3-Dihydro-1-benzofuran-5-carbonyl chloride is a valuable intermediate for the synthesis of a wide range of derivatives, particularly amides, which have shown significant potential in drug discovery. The acyl chloride readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters.
Synthesis of Biologically Active Amides
The reaction of 2,3-dihydro-1-benzofuran-5-carbonyl chloride with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to 2,3-dihydro-1-benzofuran-5-carboxamides.
Caption: General reaction scheme for the synthesis of 2,3-dihydro-1-benzofuran-5-carboxamides.
Anticancer Activity
Several studies have demonstrated the potential of amides derived from dihydrobenzofuran carboxylic acids as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.
For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer and NF-κB inhibitory activities. Some of these compounds displayed potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal, colon, breast, gastric, lung, and prostate cancers.[5]
| Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Dihydrobenzofuran-2-carboxamides | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [5] |
| Benzofuran-based trimethoxybenzamides | MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon), HeLa (cervical) | IC₅₀ values of 3.01-11.09 µM for the lead compound | [6] |
The mechanism of action for some of these anticancer derivatives has been linked to the inhibition of critical cellular pathways, such as the NF-κB signaling pathway and tubulin polymerization.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
